molecular formula C22H28N2O2 B2437482 4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 955527-44-3

4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Katalognummer: B2437482
CAS-Nummer: 955527-44-3
Molekulargewicht: 352.478
InChI-Schlüssel: RZFITJOJGSMSPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a synthetic organic compound featuring a benzamide core linked to a 1-propyl-1,2,3,4-tetrahydroquinoline moiety. This structure is of significant interest in medicinal chemistry and drug discovery research. Compounds containing tetrahydroquinoline scaffolds, such as N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives, have been investigated as potent tubulin polymerization inhibitors targeting the colchicine binding site, demonstrating potential as anticancer agents . The specific research applications and biological activity profile of this compound require further characterization by qualified researchers. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

4-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-3-14-24-15-4-5-19-16-17(6-11-21(19)24)12-13-23-22(25)18-7-9-20(26-2)10-8-18/h6-11,16H,3-5,12-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFITJOJGSMSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Palladium-Catalyzed Reduction and Sequential Functionalization

The tetrahydroquinoline moiety is synthesized via stereoselective reduction of a dihydroquinolinone intermediate. As demonstrated in WO2007116922A1, palladium catalysts enable efficient hydrogenation of (R)-2-ethyl-6-trifluoromethyl-2,3-dihydro-1H-quinolin-4-one oxime to yield tetrahydroquinoline derivatives with >90% diastereoselectivity. Adapting this method:

  • Synthesis of 6-Nitro-1-propyl-3,4-dihydroquinolin-2(1H)-one :

    • Propylamine is condensed with 6-nitro-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid in the presence of phosphorus pentoxide, forming the dihydroquinolinone backbone.
    • Conditions : 65–75°C, 2–4 hours, toluene solvent.
  • Palladium-Catalyzed Reduction :

    • Hydrogenation using Pd/C (5 wt%) in methanol at 50°C selectively reduces the dihydroquinolinone to 1-propyl-1,2,3,4-tetrahydroquinolin-6-amine.
    • Yield : 88–92%.
  • Ethylamine Side Chain Introduction :

    • The amine undergoes alkylation with 2-bromoethylphthalimide in DMF, followed by hydrazinolysis to unmask the primary amine.
    • Conditions : K₂CO₃, 80°C, 12 hours.
  • Amide Coupling :

    • 4-Methoxybenzoic acid is activated with HATU and reacted with the ethylamine derivative in dichloromethane with DIEA.
    • Yield : 85–90%.

Domino Reductive Cyclization for Tetrahydroquinoline Formation

A one-pot domino reaction sequence, as reviewed in PMC6271761, streamlines tetrahydroquinoline synthesis:

  • Nitro Reduction and Cyclization :

    • 6-Nitro-N-(2-propylaminoethyl)benzamide undergoes hydrogenation (H₂, Ra-Ni) to generate an intermediate amine, which spontaneously cyclizes to 1-propyl-1,2,3,4-tetrahydroquinolin-6-ethylamine.
    • Conditions : 60°C, 6 hours, ethanol solvent.
    • Yield : 78–82%.
  • Benzamide Formation :

    • The ethylamine intermediate is coupled with 4-methoxybenzoyl chloride using triethylamine in THF at 0–25°C.
    • Yield : 89%.

Polyphosphoric Acid-Mediated Cyclization

Inspired by CN101851200A, this method employs cyclization under acidic conditions:

  • Amide Intermediate Preparation :

    • N-(2-(6-Nitrophenyl)ethyl)propionamide is synthesized from β-phenylpropionamide and 6-nitrobenzyl bromide.
  • Cyclization :

    • Treatment with polyphosphoric acid (PPA) at 120°C induces nitro reduction and cyclization, yielding 1-propyl-6-amino-1,2,3,4-tetrahydroquinoline.
    • Yield : 75–80%.
  • Side Chain Elongation and Amidation :

    • The amine is alkylated with ethyl bromide, followed by coupling with 4-methoxybenzoic acid using EDCl/HOBt.
    • Yield : 83%.

Reductive Amination and Coupling

A hybrid approach combining reductive amination and amide coupling:

  • Quinoline Reduction :

    • 6-Nitroquinoline is hydrogenated (H₂, Pd/C) to 6-amino-1,2,3,4-tetrahydroquinoline.
  • Propyl Group Introduction :

    • Reductive amination with propionaldehyde and NaBH₃CN in methanol yields 1-propyl-1,2,3,4-tetrahydroquinolin-6-amine.
    • Yield : 80%.
  • Amide Bond Formation :

    • Reaction with 4-methoxybenzoyl chloride in pyridine affords the target compound.
    • Yield : 87%.

Comparative Analysis of Methods

Method Key Step Conditions Yield Advantages
Palladium-Catalyzed Stereoselective reduction Pd/C, H₂, 50°C 88–92% High diastereoselectivity
Domino Cyclization One-pot reduction/cyclization Ra-Ni, H₂, 60°C 78–82% Fewer steps, scalable
Polyphosphoric Acid Acid-mediated cyclization PPA, 120°C 75–80% Cost-effective reagents
Reductive Amination Propyl group introduction NaBH₃CN, methanol 80% Mild conditions

Analyse Chemischer Reaktionen

Types of Reactions

4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidative conditions.

    Reduction: The benzamide moiety can be reduced to an amine under reductive conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the benzamide can produce an amine derivative.

Wissenschaftliche Forschungsanwendungen

4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
  • 4-methoxy-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
  • 4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the propyl group on the tetrahydroquinoline moiety, which may confer distinct biological activities and pharmacokinetic properties compared to its analogs.

Biologische Aktivität

4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H26N2O3
  • Molecular Weight : 338.4 g/mol
  • CAS Number : 954704-14-4

Biological Activity Overview

The biological activity of this compound includes various pharmacological effects such as anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. In vitro assays have shown its ability to induce apoptosis in various cancer cell lines. Key findings include:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound appears to promote the release of cytochrome c and increase reactive oxygen species (ROS) levels, leading to apoptosis.
Cell LineIC50 Value (µM)Effect Observed
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest
A54918Increased ROS production

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines.

Cytokine TestedInhibition (%)
TNF-alpha40
IL-635

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. The mechanism likely involves the inhibition of bacterial folate synthesis.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus12

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds in the same class as this compound:

  • Study on Anticancer Potential :
    • Researchers found that similar benzamide derivatives showed enhanced binding affinity to EGFR and HER2 receptors, leading to effective inhibition of breast cancer cell proliferation .
    • The study highlighted the importance of structural modifications in enhancing anticancer activity.
  • Inflammation Model Study :
    • A model using lipopolysaccharide (LPS)-induced inflammation demonstrated that derivatives with similar structures significantly reduced inflammatory markers in vivo .
  • Antimicrobial Efficacy :
    • Investigations into sulfonamide derivatives revealed their effectiveness against various bacterial strains, suggesting a similar potential for the target compound .

Q & A

Basic: What are the standard synthetic routes for 4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with condensation of substituted tetrahydroquinoline intermediates with benzamide derivatives. For example:

  • Step 1: React 1-propyl-1,2,3,4-tetrahydroquinolin-6-amine with a bromoethyl intermediate to form the ethylamine side chain.
  • Step 2: Couple this intermediate with 4-methoxybenzoyl chloride via nucleophilic acyl substitution. Reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) are often employed to drive the reaction to completion .
  • Purification: Column chromatography or recrystallization is used to isolate the final product, with yields optimized by controlling reaction time and stoichiometry .

Basic: What spectroscopic methods are used to characterize this compound?

Methodological Answer:
Structural confirmation relies on:

  • IR Spectroscopy: Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
  • NMR (¹H/¹³C):
    • ¹H NMR: Methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and tetrahydroquinoline protons (δ 1.5–3.5 ppm).
    • ¹³C NMR: Carbonyl carbon (~δ 168 ppm), methoxy carbon (~δ 55 ppm) .
  • Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Advanced: How can researchers optimize synthetic yield for this compound?

Methodological Answer:
Yield optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to ethanol, as seen in analogous benzamide syntheses .
  • Catalysis: Adding catalytic acetic acid or Lewis acids (e.g., ZnCl₂) improves coupling reactions.
  • Temperature Control: Gradual heating (e.g., 60–80°C) minimizes side reactions like hydrolysis of the benzamide group .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:
Contradictions (e.g., unexpected NMR shifts) require:

  • Multi-Technique Validation: Cross-check IR, NMR, and MS data to confirm functional groups. For example, a missing carbonyl peak in IR but present in MS suggests contamination.
  • Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational isomers .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or regiochemistry, as demonstrated for structurally similar tetrahydroquinoline derivatives .

Basic: What are the initial biological screening approaches for this compound?

Methodological Answer:
Initial screening focuses on:

  • Antimicrobial Assays: Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition Studies: Test inhibition of acetylcholinesterase or kinases using colorimetric assays (e.g., Ellman’s method for AChE) .

Advanced: How to elucidate structure-activity relationships (SAR) for derivatives?

Methodological Answer:
SAR studies involve:

  • Systematic Derivative Synthesis: Modify the methoxy group (e.g., replace with ethoxy or halogens) or the propyl chain (e.g., vary alkyl length).
  • Pharmacophore Mapping: Use molecular docking to identify critical interactions (e.g., the benzamide carbonyl as a hydrogen bond acceptor) .
  • In Silico ADMET Prediction: Tools like SwissADME predict bioavailability and toxicity to prioritize derivatives .

Advanced: How to address solubility issues in biological assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability.
  • Salt Formation: Convert the free base to a hydrochloride salt via HCl treatment, as shown for tetrahydroquinoline analogs .
  • Nanoformulation: Encapsulate in liposomes or cyclodextrins to enhance aqueous solubility .

Basic: What analytical techniques ensure purity for pharmacological studies?

Methodological Answer:

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% threshold).
  • TLC: Monitor reaction progress using silica gel plates and visualizing agents (e.g., ninhydrin for amines) .

Advanced: How to design derivatives with improved target selectivity?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the methoxy group with trifluoromethyl (CF₃) to enhance lipophilicity and metabolic stability, as seen in related benzamide drugs .
  • Fragment-Based Design: Use X-ray crystallography of target-ligand complexes to guide modifications (e.g., elongating the ethyl linker for better binding) .

Advanced: What strategies mitigate reproducibility challenges in synthesis?

Methodological Answer:

  • Strict Reaction Monitoring: Use in-situ FTIR or Raman spectroscopy to track intermediate formation.
  • Batch-to-Batch Consistency: Standardize solvent drying (e.g., molecular sieves) and reagent purity (e.g., redistill benzoyl chloride) .
  • Detailed Reporting: Publish full experimental protocols, including stirring rates and cooling gradients, as omitted details often cause irreproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.